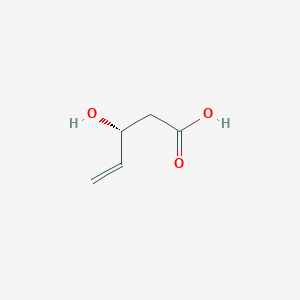
(R)-3-Hydroxypent-4-enoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-3-Hydroxypent-4-enoic acid is an organic compound that belongs to the class of hydroxy acids It is characterized by the presence of both a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a pentene backbone The compound is chiral, meaning it has two enantiomers, with the ®-enantiomer being the focus of this article
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Hydroxypent-4-enoic acid can be achieved through several methods. One common approach involves the asymmetric reduction of 3-oxopent-4-enoic acid using chiral catalysts. This method ensures the selective formation of the ®-enantiomer. Another method involves the enzymatic resolution of racemic mixtures of 3-hydroxypent-4-enoic acid using lipases, which selectively hydrolyze one enantiomer over the other.
Industrial Production Methods
On an industrial scale, the production of ®-3-Hydroxypent-4-enoic acid often involves biotechnological processes. Microbial fermentation using genetically engineered microorganisms can produce the compound with high enantiomeric purity. These microorganisms are engineered to express specific enzymes that catalyze the desired reactions, making the process efficient and environmentally friendly.
Análisis De Reacciones Químicas
Types of Reactions
®-3-Hydroxypent-4-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form 3-oxopent-4-enoic acid.
Reduction: The double bond in the pentene backbone can be reduced to form ®-3-hydroxypentanoic acid.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is often employed for the reduction of the double bond.
Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used for substitution reactions.
Major Products
Oxidation: 3-oxopent-4-enoic acid.
Reduction: ®-3-hydroxypentanoic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
®-3-Hydroxypent-4-enoic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of ®-3-Hydroxypent-4-enoic acid involves its interaction with specific enzymes and receptors in biological systems. The hydroxyl and carboxyl groups allow it to participate in hydrogen bonding and ionic interactions, which are crucial for its binding to molecular targets. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to influence metabolic processes and cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxybutanoic acid: Another hydroxy acid with a shorter carbon chain.
3-Hydroxyhexanoic acid: A hydroxy acid with a longer carbon chain.
3-Hydroxy-3-methylpentanoic acid: A structurally similar compound with a methyl group at the third carbon.
Uniqueness
®-3-Hydroxypent-4-enoic acid is unique due to its specific structure, which includes both a hydroxyl group and a double bond in the pentene backbone. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile building block in organic synthesis. Additionally, its chiral nature adds to its uniqueness, as the ®-enantiomer can have different biological activities compared to the (S)-enantiomer.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(3R)-3-hydroxypent-4-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-2-4(6)3-5(7)8/h2,4,6H,1,3H2,(H,7,8)/t4-/m0/s1 |
Clave InChI |
AINRQBNLOBQURT-BYPYZUCNSA-N |
SMILES isomérico |
C=C[C@@H](CC(=O)O)O |
SMILES canónico |
C=CC(CC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


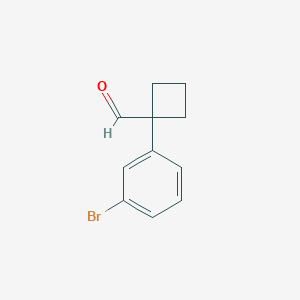
![Methyl 2-(3-bromo-2-methylphenyl)-7-cyanobenzo[d]oxazole-5-carboxylate](/img/structure/B13937088.png)
![2-{1-[(Tert-butoxy)carbonyl]piperidin-4-yl}-7-chloro-2,4-dimethyl-1,3-benzodioxole-5-carboxylic acid](/img/structure/B13937092.png)
![7-Azaspiro[3.5]nonane-1,3-dione, 7-acetyl-](/img/structure/B13937099.png)
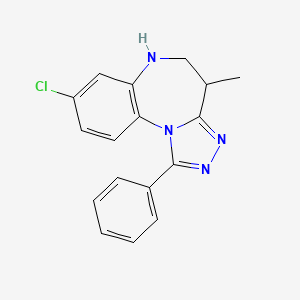

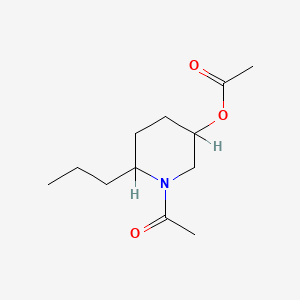

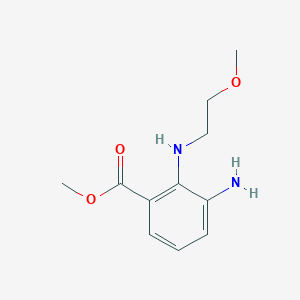

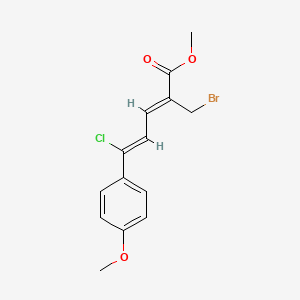
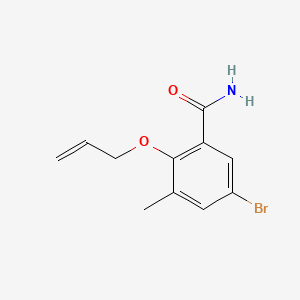

![tert-butyl N-[(3-hydroxyphenyl)methylideneamino]carbamate](/img/structure/B13937173.png)
